![molecular formula C14H11BrN4O3S B045639 Cdk2 抑制剂 II](/img/structure/B45639.png)
Cdk2 抑制剂 II
概述
描述
Cdk2 Inhibitor II is a selective inhibitor of cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation. CDK2 plays a significant role in the transition from the G1 phase to the S phase of the cell cycle, making it a critical target for cancer therapy. Inhibiting CDK2 can lead to cell cycle arrest and apoptosis in cancer cells, thereby preventing tumor growth and proliferation .
科学研究应用
Oncology
Cdk2 Inhibitor II has shown promise in cancer therapy, particularly in overcoming resistance to other CDK inhibitors.
- Breast Cancer : Recent studies indicate that concurrent inhibition of CDK2 enhances anti-tumor activity when combined with CDK4/6 inhibitors. This combination strategy has demonstrated synergistic effects in preclinical models, suggesting that targeting both pathways may be effective against hormone-receptor positive breast cancer resistant to palbociclib .
- Gastrointestinal Stromal Tumors (GIST) : In GISTs with CDKN2A/p16 deletions, the combined inhibition of CDK2 and CDK4/6 has been proposed as a novel therapeutic approach to restore cell cycle regulation and inhibit tumor proliferation .
Hearing Preservation
Cdk2 Inhibitor II has been investigated for its protective effects against cisplatin-induced ototoxicity. In a study involving cochlear cell lines, kenpaullone (a related CDK2 inhibitor) was shown to protect against cisplatin toxicity by inhibiting CDK2 activity, thereby reducing mitochondrial production of reactive oxygen species . The study highlighted:
- IC50 Values : Kenpaullone exhibited an IC50 value of 0.2 µM against cisplatin ototoxicity, outperforming other benchmark compounds .
- Mechanism of Action : The protective effect is attributed to the inhibition of pro-apoptotic signaling pathways mediated by CDK2, indicating its potential as a therapeutic candidate for preventing hearing loss associated with chemotherapy.
Contraceptive Development
The role of CDK2 in spermatogenesis positions Cdk2 Inhibitor II as a candidate for non-hormonal contraceptive methods. Research has demonstrated that selective inhibition of CDK2 can lead to sterility without affecting overall health, making it a viable option for future contraceptive strategies .
Data Tables
Application Area | Mechanism of Action | Key Findings |
---|---|---|
Oncology - Breast Cancer | Synergistic inhibition with CDK4/6 | Enhanced anti-tumor activity in resistant models |
Oncology - GIST | Combined inhibition of CDK2 and CDK4/6 | Restoration of cell cycle control |
Hearing Preservation | Protection against cisplatin-induced toxicity | IC50 = 0.2 µM; significant protective effects |
Contraceptive Development | Selective inhibition leading to spermatogenic effects | Potential for non-hormonal contraceptive methods |
Case Studies
- Breast Cancer Resistance : A study evaluated the efficacy of Cdk2 Inhibitor II in combination with palbociclib in breast cancer cell lines exhibiting resistance to CDK4/6 inhibitors. Results indicated a significant reduction in cell proliferation and enhanced apoptosis compared to monotherapy treatments.
- Cochlear Cell Protection : An experimental model using neonatal mouse cochlear explants demonstrated that treatment with Cdk2 Inhibitor II significantly mitigated damage from cisplatin exposure, supporting its role as a protective agent against ototoxicity.
- Contraceptive Efficacy : Research on mouse models showed that selective inhibition of CDK2 resulted in sterility without adverse health effects, highlighting its potential application in developing new contraceptive methods.
作用机制
Target of Action
Cdk2 Inhibitor II primarily targets Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a core cell-cycle kinase that phosphorylates many substrates to drive progression through the cell cycle . It is activated by binding either E- or A-type cyclins and by a range of protein kinases that directly phosphorylate CDK2 .
Mode of Action
Cdk2 Inhibitor II interacts with its target, CDK2, by inhibiting its activity. It inhibits CDK2 with an IC50 of 45 nM and exhibits submicromolar activity against other CDKs including CDK1, CDK4, and CDK5 . This results in a block in the G1 (gap) phase of the cell cycle .
Biochemical Pathways
The inhibition of CDK2 affects several biochemical pathways. CDK2 modulates a variety of oncogenic signaling pathways when it governs the phosphorylation of a wide range of transcription factors: SMAD3, FOXM1, FOXO1, ID2, as well as UBF, NFY, B-MYB, and MYC . Inhibition of CDK2 can lead to changes in these pathways, potentially affecting cell division, migration, differentiation, and programmed cell death .
Pharmacokinetics
It is known that cdk2 inhibitors are being developed and tested in clinical trials, suggesting that they have acceptable pharmacokinetic properties for therapeutic use .
Result of Action
The inhibition of CDK2 by Cdk2 Inhibitor II has several molecular and cellular effects. It prevents supernumerary centrosome clustering, causing multipolarity, anaphase catastrophe, and apoptotic death of aneuploid cancers . In normal mammary cells and estrogen receptor-positive breast cancer cells, CDK2 inhibition causes a rapid loss of substrate phosphorylation that is rapidly restored by a hard-wired cell-cycle buffering mechanism .
Action Environment
The action, efficacy, and stability of Cdk2 Inhibitor II can be influenced by various environmental factors. For instance, the tumor microenvironment can affect the antitumor immunity responses of CDK2-deficient cancer cells . Additionally, genetic backgrounds can influence the adaptive rebound upon CDK2 inhibition . More research is needed to fully understand how different environmental factors influence the action of Cdk2 Inhibitor II.
生化分析
Biochemical Properties
Cdk2 Inhibitor II interacts with CDK2, a serine/threonine protein kinase, to inhibit its activity . This interaction is characterized by the binding of the inhibitor to the ATP-binding site of CDK2, thereby preventing the kinase from phosphorylating its substrates . The inhibition of CDK2 by Cdk2 Inhibitor II has been shown to result in the downregulation of proteins such as myeloid cell leukemia 1 (MCL-1), leading to the induction of apoptosis .
Cellular Effects
Cdk2 Inhibitor II has significant effects on various types of cells and cellular processes. It influences cell function by inducing cell cycle arrest, particularly at the G1/S transition, thereby preventing cells from entering the S phase and undergoing DNA replication . This leads to the inhibition of cell proliferation and the induction of apoptosis .
Molecular Mechanism
The mechanism of action of Cdk2 Inhibitor II involves its binding to CDK2 and inhibiting its activity . This results in the hypophosphorylation of the retinoblastoma protein (Rb), a key regulator of the cell cycle . The inhibition of CDK2 also leads to the downregulation of MCL-1, a protein that plays a crucial role in the regulation of apoptosis .
Temporal Effects in Laboratory Settings
The effects of Cdk2 Inhibitor II change over time in laboratory settings. Initial exposure to the inhibitor results in the rapid induction of cell cycle arrest and apoptosis . Over time, the continued presence of Cdk2 Inhibitor II leads to sustained inhibition of CDK2 activity and persistent cell cycle arrest .
Dosage Effects in Animal Models
In animal models, the effects of Cdk2 Inhibitor II vary with different dosages . At lower doses, the inhibitor effectively controls tumor growth. At higher doses, the effects of the inhibitor may be more pronounced, potentially leading to adverse effects .
Metabolic Pathways
Cdk2 Inhibitor II is involved in the regulation of the cell cycle, a fundamental metabolic pathway in cells . It interacts with CDK2, a key enzyme in this pathway, to inhibit its activity and prevent the progression of the cell cycle .
Transport and Distribution
Given its role as a kinase inhibitor, it is likely that it is transported into cells where it can interact with its target, CDK2 .
Subcellular Localization
Cdk2 Inhibitor II is likely to be localized in the cytoplasm of cells, where CDK2 is typically found . Its activity is likely to be influenced by its localization, with its inhibitory effects on CDK2 being most pronounced in the regions of the cell where CDK2 is present .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cdk2 Inhibitor II typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route involves the use of a halo derivative in the presence of a potassium carbonate and dimethylformamide system to afford the targeted compound . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of Cdk2 Inhibitor II involves scaling up the laboratory synthesis to a larger scale while maintaining the same reaction conditions. This process often includes optimization of reaction parameters, purification steps, and quality control measures to ensure consistency and efficacy of the final product .
化学反应分析
Types of Reactions
Cdk2 Inhibitor II undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dimethylformamide, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of Cdk2 Inhibitor II .
相似化合物的比较
Cdk2 Inhibitor II is unique compared to other CDK inhibitors due to its high selectivity for CDK2 over other CDK family members. Similar compounds include:
Palbociclib: A selective inhibitor of CDK4 and CDK6.
Ribociclib: Another selective inhibitor of CDK4 and CDK6.
Abemaciclib: Inhibits CDK4, CDK6, and to a lesser extent, CDK2
Cdk2 Inhibitor II stands out due to its specificity for CDK2, making it a valuable tool for studying CDK2-related pathways and for developing targeted cancer therapies .
生物活性
Cdk2 Inhibitor II is a selective inhibitor of cyclin-dependent kinase 2 (CDK2), a crucial regulator of the cell cycle, particularly in the transition between the G1 and S phases. This compound has garnered attention for its potential therapeutic applications in various cancers, especially those characterized by aberrant CDK2 activity. This article explores the biological activity of Cdk2 Inhibitor II, focusing on its mechanisms of action, efficacy in preclinical studies, and implications for cancer treatment.
CDK2 is involved in phosphorylating key proteins that regulate cell cycle progression. It forms complexes with cyclins (notably Cyclin A and Cyclin E) to activate downstream signaling pathways that promote cell proliferation. Inhibition of CDK2 disrupts these processes, leading to cell cycle arrest and apoptosis in cancer cells. The primary mechanisms through which Cdk2 Inhibitor II exerts its effects include:
- Cell Cycle Arrest : Cdk2 Inhibitor II induces G1/S and G2/M phase arrest by preventing the phosphorylation of retinoblastoma protein (Rb) and other substrates critical for cell cycle progression.
- Apoptosis Induction : The compound promotes apoptosis through intrinsic pathways, evidenced by increased activation of caspases and decreased expression of anti-apoptotic proteins such as Bcl-2 .
Efficacy in Cancer Models
Cdk2 Inhibitor II has demonstrated significant anti-cancer activity across various preclinical models. Notably, it has shown effectiveness against breast cancer and other malignancies characterized by CDK2 overactivity.
Case Studies
- Breast Cancer : In studies involving human breast cancer cell lines (MCF-7 and MDA-MB-231), Cdk2 Inhibitor II exhibited pronounced cytotoxicity with an IC50 value of approximately 6.32 µM. The compound effectively induced apoptosis and blocked cell proliferation by arresting the cell cycle at the G2/M phase .
- Resistance Mechanisms : Research has highlighted the role of CDK2 in overcoming resistance to CDK4/6 inhibitors in breast cancer. Cdk2 Inhibitor II restored sensitivity to these treatments by re-establishing normal cell cycle control, suggesting its potential as a combination therapy .
- Selectivity : Preclinical studies have shown that Cdk2 Inhibitor II selectively inhibits CDK2 over other kinases, minimizing off-target effects. This selectivity is crucial for reducing potential side effects associated with broader-spectrum kinase inhibitors .
Comparative Biological Activity
The following table summarizes the biological activity of Cdk2 Inhibitor II compared to other known CDK inhibitors:
Compound | Target | IC50 (µM) | Mechanism of Action | Cancer Type |
---|---|---|---|---|
Cdk2 Inhibitor II | CDK2 | 6.32 | Induces G1/S and G2/M arrest; Apoptosis | Breast Cancer |
Fadraciclib (CYC065) | CDK4/6 | 0.029 | Induces apoptosis; Cell cycle arrest | Various |
Dinaciclib | CDK1/2/5/9 | 0.006 | Broad-spectrum inhibition | Hematological Malignancies |
Flavopiridol | CDK1/2/4/6 | 0.100 | Cell cycle arrest at multiple phases | Leukemia |
Research Findings
Recent studies have further elucidated the biological activity of Cdk2 Inhibitor II:
- In Vitro Studies : Flow cytometry assays indicated that treatment with Cdk2 Inhibitor II significantly increased the percentage of cells in the G2/M phase, confirming its role in cell cycle modulation .
- In Vivo Efficacy : Animal models treated with Cdk2 Inhibitor II demonstrated reduced tumor growth rates, supporting its potential for clinical application .
属性
IUPAC Name |
4-[(5-bromo-2-hydroxy-1H-indol-3-yl)diazenyl]benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN4O3S/c15-8-1-6-12-11(7-8)13(14(20)17-12)19-18-9-2-4-10(5-3-9)23(16,21)22/h1-7,17,20H,(H2,16,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDDMLCHUYBHHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(NC3=C2C=C(C=C3)Br)O)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Cdk2 Inhibitor II?
A1: Cdk2 Inhibitor II acts by directly inhibiting Cyclin-dependent kinase 2 (CDK2) activity. [, , ] CDKs are essential regulators of the eukaryotic cell cycle, and inhibiting CDK2 can disrupt cell cycle progression. []
Q2: How does Cdk2 Inhibitor II affect the development of Babesia bovis?
A2: Research indicates that Cdk2 Inhibitor II demonstrates inhibitory effects on the in vitro growth of Babesia bovis. [] Specifically, this compound, alongside roscovitine and purvalanol A, was found to hinder the early stages of Babesia bovis' intraerythrocytic development. This suggests a potential role for CDK inhibitors as chemotherapeutic agents for babesiosis. []
Q3: Has any research explored potential resistance mechanisms to Cdk2 Inhibitor II?
A3: While studies specifically investigating resistance mechanisms to Cdk2 Inhibitor II are limited within the provided papers, research on related CDK inhibitors like palbociclib, which targets CDK4/6, reveals potential resistance mechanisms that might be relevant. [] Notably, biallelic genomic RB1 inactivation and the emergence of a novel oncogenic cyclin D1 fusion (CCND1::chr11.g:70025223) were identified as potential drivers of resistance to palbociclib. [] These findings highlight the potential for similar resistance mechanisms to arise with Cdk2 Inhibitor II, particularly in cancers where RB1 and cyclin D1 play crucial roles in cell cycle regulation.
Q4: Are there any concerns regarding the stability of Cdk2 Inhibitor II in experimental settings?
A4: While not directly focusing on Cdk2 Inhibitor II, research has shown that chemically similar CDK inhibitors can exhibit short half-lives in certain media, such as the sulfur acidic cultivation medium used for the red alga Cyanidioschyzon merolae. [] This instability could potentially lead to inconsistencies in experimental results. Therefore, careful consideration of media composition and potential compound degradation is crucial when designing and interpreting experiments involving Cdk2 Inhibitor II and other CDK inhibitors.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。